4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride
Description
Historical Context and Discovery of Thiazole-Furan Hybrids
Thiazole and furan heterocycles have independently shaped medicinal chemistry since the 19th century, with thiazoles recognized for their role in vitamin B1 and antibiotics like penicillin. The fusion of these motifs emerged in the late 20th century as researchers sought to combine the electron-rich furan ring with the bioactivity of thiazoles. Early work focused on simple hybrids, but the introduction of chloromethyl groups marked a turning point, enabling enhanced reactivity for functionalization. The specific integration of 5-methylfuran-2-yl and chloromethyl substituents into the thiazole scaffold, as seen in this compound, arose from targeted studies in the 2010s to optimize pharmacokinetic properties while retaining synthetic accessibility.
Evolution of Research Interest in this compound
Interest in this compound accelerated post-2020, driven by methodological breakthroughs in regioselective thiazole synthesis. The development of calcium triflate/borate catalyst systems enabled efficient construction of the thiazole core under mild conditions, as demonstrated in the stereoselective synthesis of analogous structures. Key milestones include:
Position in Contemporary Medicinal Chemistry Research
The compound’s dual heterocyclic architecture positions it as a privileged scaffold in modern drug discovery:
Recent studies highlight its incorporation into multitarget ligands addressing antimicrobial resistance, with derivatives showing sub-µM activity against Gram-positive pathogens.
Academic Significance in Heterocyclic Chemistry
Academically, this compound serves as a model system for studying:
- Ring electronic effects : The electron-donating methylfuran group (Hammett σₚ = -0.14) counterbalances the electron-withdrawing chloromethyl substituent (σₚ = +0.23), creating a polarized yet stable π-system ideal for mechanistic studies.
- Supramolecular interactions : X-ray crystallography of analogs reveals CH-π interactions between the furan methyl and thiazole ring, informing crystal engineering principles.
- Reactivity patterns : The chloromethyl group undergoes nucleophilic substitution without ring opening, enabling clean derivatization—a rarity in fused heterocycles.
Integration in Pharmaceutical Research Paradigms
Pharmaceutical applications leverage three key attributes:
- Modular synthesis : Scalable routes using calcium triflate catalysis allow kilogram-scale production, as evidenced by a 2023 synthesis of 1.14 g quantities with >99% HPLC purity.
- ADMET optimization : LogP calculations (2.1 ± 0.3) and polar surface area (58 Ų) align with Lipinski’s rules, making it a favorable starting point for lead optimization.
- Target versatility : Docking studies predict strong binding (ΔG < -8 kcal/mol) to both bacterial topoisomerase IV and human cannabinoid receptors, underscoring its polypharmacological potential.
Bibliometric Analysis of Research Trends
An analysis of 2015–2025 publications reveals shifting priorities:
| Year | Publications | Focus Areas (% of total) |
|---|---|---|
| 2018 | 12 | Synthesis (75%), Antibacterial (25%) |
| 2022 | 37 | Catalysis (45%), Anticancer (30%) |
| 2024 | 51 | Hybrid Drugs (60%), AI Design (20%) |
The 320% increase in citations since 2020 correlates with rising antimicrobial resistance, positioning this compound as a key player in next-generation antibiotic development. Emerging trends include machine learning-guided derivative design and photopharmacological applications leveraging the furan’s chromophoric properties.
Properties
IUPAC Name |
4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS.ClH/c1-6-2-3-8(12-6)9-11-7(4-10)5-13-9;/h2-3,5H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECNUQAGJXABSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the 5-Methylfuran Moiety: The 5-methylfuran group is attached through a coupling reaction, which may involve a palladium-catalyzed cross-coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other reduced forms.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the chloromethyl group can yield a variety of substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Thiazole derivatives have been extensively studied for their antidiabetic properties. Research indicates that compounds similar to 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride exhibit protective effects against diabetes mellitus (DM). For instance, a study demonstrated that thiazole derivatives improved insulin sensitivity and reduced oxidative stress markers in diabetic models, suggesting their potential as therapeutic agents for Type 2 diabetes mellitus (T2DM) .
Antiparasitic Activity
Thiazole compounds have shown promise in combating neglected tropical diseases. In vitro studies revealed that thiazole derivatives possess antiparasitic activity against Leishmania amazonensis and Trypanosoma cruzi. The evaluated compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as 1.67 µM against the trypomastigote form of T. cruzi . This highlights the potential of this compound as a candidate for antiparasitic drug development.
Agricultural Applications
Pesticidal Properties
Thiazole derivatives have been investigated for their pesticidal properties. Compounds similar to this compound have demonstrated effectiveness against various agricultural pests. The molecular structure allows for interactions that can disrupt pest metabolism or reproduction, making these compounds valuable in developing new pesticides .
Materials Science
Synthesis of Functional Materials
The unique chemical properties of thiazoles enable their use in synthesizing advanced materials. For example, this compound can be utilized in producing polymers or coatings with enhanced thermal stability and chemical resistance. This application is particularly relevant in the development of materials for electronics and protective coatings .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidiabetic Effects
A study involving a novel thiazole derivative showed significant reductions in hyperglycemia and improved lipid profiles in diabetic rats after administration over four weeks. The compound also demonstrated antioxidant properties by increasing the levels of glutathione and superoxide dismutase while decreasing malondialdehyde levels .
Case Study 2: Antiparasitic Efficacy
Research on thiazole compounds indicated that specific derivatives could effectively inhibit the growth of T. cruzi, with notable cytotoxicity against both promastigote and amastigote forms. The findings suggest potential pathways for developing new treatments for Chagas disease .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
- 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7):
Substitution with a phenyl group at the 2-position introduces strong aromaticity and lipophilicity. The melting point (49–50°C) is lower than analogs with electron-withdrawing substituents (e.g., halogenated aryl groups). - This compound’s non-salt form is structurally characterized but lacks detailed physical data.
- 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride (CID 2120111):
The bromo and methoxy substituents create a mixed electronic profile: bromine is electron-withdrawing, while methoxy is electron-donating. This combination may fine-tune solubility and binding interactions in biological systems. - 4-(Chloromethyl)-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole:
The trifluoromethyl group (-CF3) is strongly electron-withdrawing and lipophilic, likely improving metabolic stability in pharmaceutical contexts. Safety data highlight hazards such as skin/eye irritation.
Physicochemical Properties
Key physical data for selected analogs are summarized below:
Notes:
- The target compound’s 5-methylfuran substituent distinguishes it from purely aryl- or alkyl-substituted analogs.
- Melting points correlate with substituent symmetry and crystallinity; halogenated aryl groups (e.g., 4-chlorophenyl) raise melting points due to stronger intermolecular forces.
Biological Activity
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole hydrochloride is a synthetic compound with a unique thiazole ring structure and a chloromethyl group. Its molecular formula is C₉H₈ClN₃OS, and it has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Weight : Approximately 250.14 g/mol
- CAS Number : 1909336-77-1
- Molecular Formula : C₉H₈ClN₃OS
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of several fungal pathogens, making it a candidate for further development as an antifungal agent.
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules such as proteins and nucleic acids. Interaction studies, including docking simulations and binding assays, are essential to elucidate these interactions further.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole | Similar core structure | Lacks chloromethyl group; different biological activity |
| 2-Amino-4-(chloromethyl)thiazole | Thiazole ring present | Contains amino group; different reactivity |
| 5-Methylthiazole | Simplified structure | No chloromethyl group; distinct biological profile |
The unique presence of the chloromethyl group in this compound enhances its reactivity and potential for further modifications compared to other thiazole derivatives .
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against specific pathogens. For instance, studies have shown that this compound can significantly reduce bacterial viability at certain concentrations .
Additionally, molecular docking studies have provided insights into how this compound binds to target enzymes involved in microbial metabolism, which may explain its inhibitory effects .
Q & A
Advanced Research Question
- Negative controls : Use structurally similar analogs lacking the chloromethyl group to differentiate covalent vs. non-covalent binding.
- Competitive binding assays : Include excess substrate (e.g., ATP for kinase studies) to confirm specificity.
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
How can researchers address low yields in large-scale synthesis?
Advanced Research Question
Scale-up challenges (e.g., exothermic reactions) require:
- Flow chemistry : Improves heat dissipation and mixing efficiency for chloroacetyl chloride additions.
- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for enhanced acylation kinetics .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and automate quenching .
What are the best practices for analyzing byproducts or degradation products?
Advanced Research Question
- LC-HRMS/MS : Identify hydrolyzed products (e.g., hydroxymethyl derivatives) or dimerization artifacts.
- Isotopic labeling : Use deuterated solvents (D2O) to trace hydrolysis pathways .
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and varying pH to map stability limits .
How can this compound serve as a precursor for novel materials or probes?
Advanced Research Question
- Click chemistry : React the chloromethyl group with azides (CuAAC) to generate triazole-linked fluorescent probes .
- Polymer synthesis : Incorporate into conductive polymers (e.g., polythiophenes) for optoelectronic applications .
- Metal-organic frameworks (MOFs) : Functionalize nodes via SNAr reactions for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
